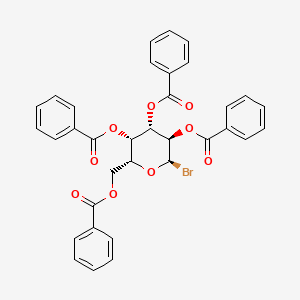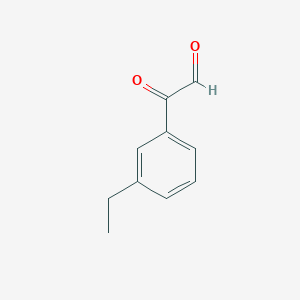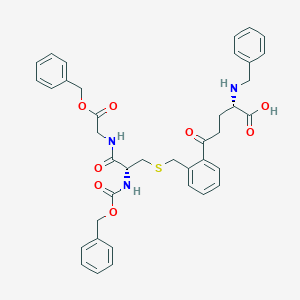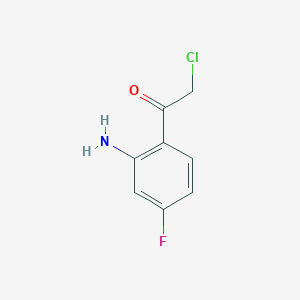
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a hydrogen sulfate group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with phenyl isocyanate and sulfuric acid. The process begins with the formation of the phenylcarbamoyl intermediate, which is then reacted with naphthalene-2-ol under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthylamines.
Substitution: Electrophilic substitution reactions are common, where the hydrogen sulfate group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Halogenated or alkylated naphthalene derivatives.
科学的研究の応用
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydrogen sulfate group enhances the compound’s solubility and facilitates its transport within biological systems.
類似化合物との比較
Similar Compounds
- 1-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate
- 2-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate
- 3-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate
Uniqueness
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, this compound exhibits different binding affinities and selectivities towards molecular targets, making it valuable for targeted applications in research and industry.
特性
分子式 |
C17H13NO5S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
[3-(phenylcarbamoyl)naphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H13NO5S/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H,20,21,22) |
InChIキー |
JDLLYYIMCOJTHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)
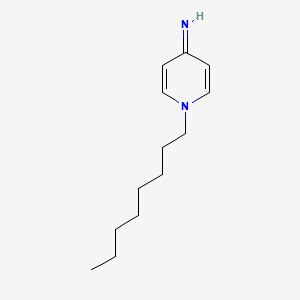
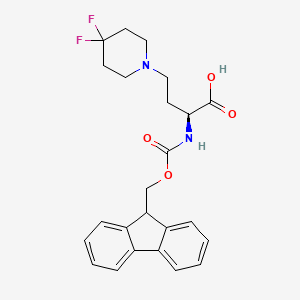
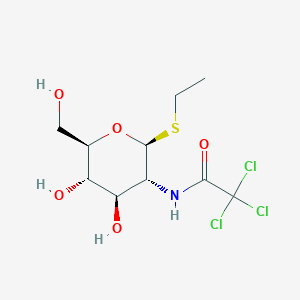
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
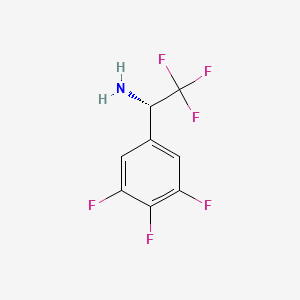

![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
